2,3-Dimethylmaleimide
Overview
Description
2,3-Dimethylmaleimide is an organic compound belonging to the class of maleimides. Maleimides are characterized by the presence of a maleic anhydride moiety, which is a versatile building block in organic synthesis. This compound is particularly noted for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
2,3-Dimethylmaleimide is a derivative of maleimide . It has been found to exhibit significant antifungal activities . The primary targets of this compound are fungi, particularly Sclerotinia sclerotiorum . This fungus is a plant pathogen and causes a disease known as white mold in a wide range of host plants.
Mode of Action
It is known that the compound interacts with the fungi, inhibiting their growth . The structure-activity relationship of these compounds indicates that the hydrophobicity of the N-substituents is associated with their antifungal activity .
Pharmacokinetics
It is generally recognized that the pharmacokinetic properties of a compound significantly impact its bioavailability and efficacy
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth . This suggests that the compound has a cytostatic effect on the fungi, disrupting their normal growth and proliferation. The molecular and cellular effects of this action, however, require further investigation.
Biochemical Analysis
Biochemical Properties
2,3-Dimethylmaleimide has been found to have antifungal activities against Sclerotinia sclerotiorum . The structure and activity relationship on these compounds indicated that the hydrophobicity of the N-substituents is associated with their antifungal activity .
Cellular Effects
The cellular effects of this compound are primarily related to its antifungal activity. It has been shown to inhibit the growth of Sclerotinia sclerotiorum, a fungus that causes disease in crops . This suggests that this compound may interact with cellular processes in fungi to inhibit their growth .
Molecular Mechanism
It is known that maleimide derivatives, including this compound, have been synthesized and showed antifungal and antibacterial activities as well as inhibitory effects of several enzymes .
Temporal Effects in Laboratory Settings
It is known that maleimide derivatives, including this compound, have been synthesized and evaluated for their antifungal activities .
Metabolic Pathways
It is known that maleimide derivatives, including this compound, have been synthesized and showed antifungal and antibacterial activities as well as inhibitory effects of several enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylmaleimide can be synthesized from 2,3-dimethylmaleic anhydride. The typical synthetic route involves the reaction of 2,3-dimethylmaleic anhydride with amines. For example, a mixture of 2,3-dimethylmaleic anhydride, urea, and sodium chloride can be ground together and heated at 150°C. The organic components fuse, and the mixture is then extracted and purified to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The use of vacuum chromatography for purification is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylmaleimide undergoes various chemical reactions, including:
Photocycloaddition: This reaction involves the addition of this compound to selenophene and 3,4-dimethylselenophene under the influence of benzophenone as a sensitizer.
Substitution Reactions: The compound can react with different nucleophiles, leading to the formation of N-substituted dimethylmaleimides.
Common Reagents and Conditions:
Photocycloaddition: Benzophenone as a sensitizer, selenophene, and 3,4-dimethylselenophene.
Substitution Reactions: Various amines can be used to substitute the hydrogen atom in the maleimide ring.
Major Products:
Photocycloaddition: The reaction yields 1:1 and 2:1 adducts of this compound and selenophene.
Substitution Reactions: N-substituted dimethylmaleimides with varying antifungal activities.
Scientific Research Applications
2,3-Dimethylmaleimide has several applications in scientific research:
Antifungal Agents: N-substituted dimethylmaleimides exhibit significant antifungal activity against pathogens like Sclerotinia sclerotiorum.
Bioconjugation: The maleimide group is widely used in bioconjugation techniques due to its reactivity with thiol groups in proteins.
Polymer Chemistry: Maleimides are used as monomers in the synthesis of polymers and copolymers with specific properties.
Comparison with Similar Compounds
N-Substituted Dimethylmaleimides: These compounds have similar structures but differ in the substituents attached to the nitrogen atom.
Maleic Anhydride Derivatives: Compounds like 2,3-dimethylmaleic anhydride share the maleic anhydride moiety but differ in their reactivity and applications.
Uniqueness: 2,3-Dimethylmaleimide is unique due to its specific reactivity in photocycloaddition and substitution reactions, as well as its significant antifungal activity and applications in bioconjugation .
Properties
IUPAC Name |
3,4-dimethylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-3-4(2)6(9)7-5(3)8/h1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWMBHJPUJJJME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170446 | |
Record name | 2,3-Dimethylmaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17825-86-4 | |
Record name | 2,3-Dimethylmaleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylmaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIMETHYLMALEIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B9BV5BAR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,3-Dimethylmaleimide readily reacts with primary amines to form N-substituted 2,3-dimethylmaleimides. [] This reaction is particularly useful in organic synthesis and materials science. For example, it's employed in creating biochemically relevant molecules like maleimido undecagold clusters for electron microscopy labeling. [] This reaction proceeds through a one-step cyclic condensation mechanism, as confirmed by NMR spectroscopy. []
A: this compound plays a crucial role in developing stimuli-responsive hydrogels. [] Its ability to dimerize upon UV irradiation allows for the inter-crosslinking of different hydrogel building blocks, creating stable and freestanding assemblies. This property is particularly advantageous in designing complex 4D materials with tailored mechanical and physicochemical properties for applications in biomedicine and soft electronics. []
A: this compound (C6H8NO2) has a molecular weight of 125.13 g/mol. [] Its structure has been confirmed using X-ray diffraction, specifically in the context of studying N-phenyl-2,3-dimethylmaleimide. [] This technique allows researchers to analyze the crystal structure and confirm the formation of the desired maleimide product over its isomer. []
A: this compound serves as a valuable marker in analyzing the maturity of sedimentary organic matter. [] When etioporphyrin, a porphyrin found in such matter, is heated in the presence of a catalyst like Na-montmorillonite, a specific transformation occurs. A 3-ethyl-4-methylpyrrole unit within the porphyrin converts to a 3,4-dimethylpyrrole unit. This reaction can be tracked by analyzing the ratio of 2-ethyl-3-methylmaleimide to this compound after oxidizing the porphyrin with chromic acid. This ratio serves as a novel maturity indicator for sedimentary organic matter. []
A: this compound exhibits interesting photochemical properties. It undergoes photocycloaddition reactions with heterocyclic compounds like selenophene and 3,4-dimethylselenophene. [, ] While specific details of these reactions aren't elaborated upon in the provided abstracts, this area highlights the potential of this compound in synthesizing novel compounds with potentially useful properties.
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